![molecular formula C19H12N2O3 B2460640 N-(1,3-dioxoisoindolin-5-yl)-2-naphthamide CAS No. 683235-41-8](/img/structure/B2460640.png)
N-(1,3-dioxoisoindolin-5-yl)-2-naphthamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of novel pomalidomide linked with diphenylcarbamide derivatives were synthesized through several step reactions of substitution, click reaction, and addition reaction . The structures of these compounds were confirmed by 1H NMR, 13C NMR, and MS .Molecular Structure Analysis
The molecular structure of NDINA and similar compounds has been confirmed through techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra .Scientific Research Applications
- Immunomodulation : N-(1,3-dioxoisoindolin-5-yl)-2-naphthamide exhibits immunomodulatory effects, making it a potential candidate for drug development .
- Antitumor Activity : Similar to related compounds like lenalidomide and pomalidomide, this compound may have direct antimyeloma activity when administered alongside other agents .
Pharmaceuticals
Mechanism of Action
Target of Action
The primary target of N-(1,3-dioxoisoindolin-5-yl)-2-naphthamide is the Cereblon (CRBN) protein . CRBN is a substrate receptor for the CRL4 E3 ubiquitin ligase complex and plays a crucial role in various cellular processes, including cell cycle progression, synaptic plasticity, and protein homeostasis .
Mode of Action
N-(1,3-dioxoisoindolin-5-yl)-2-naphthamide acts as a modulator of CRBN activity . It selectively modulates the degradation of the GSPT1 protein . GSPT1 is a GTPase that plays a critical role in mRNA translation termination . By modulating the degradation of GSPT1, N-(1,3-dioxoisoindolin-5-yl)-2-naphthamide can influence protein synthesis within the cell .
Biochemical Pathways
The compound’s action on CRBN and GSPT1 affects the protein degradation pathway . This pathway is crucial for maintaining protein homeostasis within the cell . By modulating the degradation of GSPT1, the compound can influence the balance of proteins within the cell, potentially leading to various downstream effects .
Result of Action
The modulation of CRBN activity and the selective degradation of GSPT1 by N-(1,3-dioxoisoindolin-5-yl)-2-naphthamide can lead to changes in protein homeostasis within the cell . This could potentially influence various cellular processes, including cell cycle progression and protein synthesis . In particular, the compound may be useful in treating conditions associated with uncontrolled cellular proliferation, such as cancer .
properties
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O3/c22-17(13-6-5-11-3-1-2-4-12(11)9-13)20-14-7-8-15-16(10-14)19(24)21-18(15)23/h1-10H,(H,20,22)(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAFDAMWGVWEBIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=CC4=C(C=C3)C(=O)NC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-dioxoisoindolin-5-yl)-2-naphthamide |
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